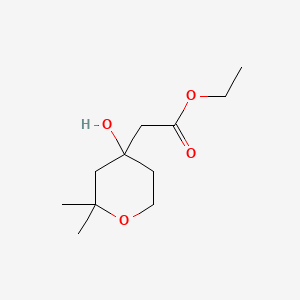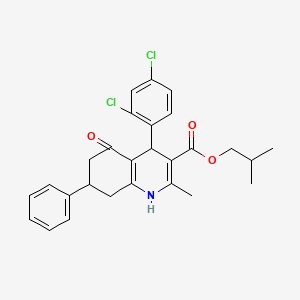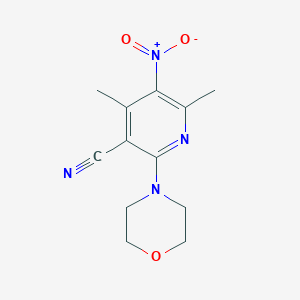
phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate, also known as PAC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. PAC is a carbamate derivative of indole, a heterocyclic organic compound that is widely distributed in nature. PAC has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用机制
The mechanism of action of phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate is not fully understood. However, studies have shown that phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate inhibits the activity of several enzymes, including cyclooxygenase-2 (COX-2) and protein kinase C (PKC). COX-2 is an enzyme that plays a key role in the production of inflammatory cytokines, while PKC is involved in the regulation of cell growth and differentiation. Inhibition of these enzymes by phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has been shown to have several biochemical and physiological effects. Studies have shown that phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate inhibits the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has been shown to regulate the expression of several genes involved in cell growth, differentiation, and apoptosis.
实验室实验的优点和局限性
Phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to using phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate in lab experiments. phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate is a relatively new compound and its mechanism of action is not fully understood. In addition, more studies are needed to determine the optimal dosage and treatment duration for phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate.
未来方向
There are several future directions for research on phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate. One area of focus is the development of phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate as a potential chemotherapeutic agent. More studies are needed to determine the efficacy of phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate in treating various types of cancer and to identify the optimal dosage and treatment duration. Another area of focus is the development of phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate as a potential anti-inflammatory agent. Studies are needed to determine the mechanism of action of phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate in inhibiting the production of inflammatory cytokines and to identify the optimal dosage and treatment duration. Finally, more studies are needed to determine the long-term safety and toxicity of phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate in animal and human studies.
合成方法
Phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate can be synthesized through several methods, including the reaction of indole-5-carboxylic acid with acetic anhydride and phenyl isocyanate. Another method involves the reaction of indole-5-carboxylic acid with phenyl isocyanate in the presence of triethylamine. The resulting product is purified through recrystallization to obtain pure phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate.
科学研究应用
Phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has been extensively studied for its potential therapeutic properties. Several studies have shown that phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has anti-inflammatory, anti-cancer, and anti-diabetic properties. phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo and has been proposed as a potential chemotherapeutic agent. phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
属性
IUPAC Name |
phenyl N-(1-acetyl-2,3-dihydroindol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(20)19-10-9-13-11-14(7-8-16(13)19)18-17(21)22-15-5-3-2-4-6-15/h2-8,11H,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYBRUVHMWKWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4987147.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B4987149.png)
![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987151.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,2-diphenylacetamide trifluoroacetate](/img/structure/B4987157.png)
![6-(4-ethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4987162.png)

![1,1'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldicarbonyl)dipyrrolidine](/img/structure/B4987172.png)
![2-methoxy-5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4987178.png)

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide](/img/structure/B4987202.png)
![(16,18-dioxo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1,8-diyl)bis(methylene) diacetate](/img/structure/B4987210.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987217.png)

![N,N-diethyl-2-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}ethanamine](/img/structure/B4987222.png)